

4-Aminobenzene-1,3-diol molecular weight and formula

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Compound of Interest

Compound Name: 4-Aminobenzene-1,3-diol

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An In-Depth Technical Guide to **4-Aminobenzene-1,3-diol**: Synthesis, Properties, and Applications for Scientific Professionals

Abstract

4-Aminobenzene-1,3-diol, also known as 4-aminoresorcinol, is an aromatic organic compound featuring a benzene ring substituted with an amino group and two hydroxyl groups. This structural arrangement imparts a unique combination of chemical reactivity and biological potential, making it a valuable building block in medicinal chemistry and a key intermediate in the synthesis of various fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a common synthetic pathway, discusses its applications in research and drug development, and details critical safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

4-Aminobenzene-1,3-diol is a distinct chemical entity with specific properties that dictate its handling, reactivity, and applications. The free base and its more common hydrochloride salt form are both relevant in laboratory settings.

Molecular Formula and Weight

The foundational chemical identifiers for **4-Aminobenzene-1,3-diol** are its molecular formula and weight.

- Molecular Formula: $C_6H_7NO_2$ [1][2]
- Molecular Weight: 125.13 g/mol [1][2]

The compound is also frequently supplied and used as its hydrochloride salt, which has the following properties:

- Molecular Formula (HCl salt): $C_6H_8ClNO_2$ [3][4]
- Molecular Weight (HCl salt): 161.58 g/mol [3]

Synonyms and Identifiers

To ensure accurate identification and literature searching, it is crucial to be aware of the various synonyms and registry numbers associated with this compound.

- Common Synonyms: 4-Aminoresorcinol, 2,4-Dihydroxyaniline [1][5]
- CAS Number (Free Base): 13066-95-0 [1][2]
- CAS Number (HCl Salt): 34781-86-7 [4]

Physicochemical Data

The physical properties of **4-Aminobenzene-1,3-diol** are essential for its practical use in experimental setups, including determining appropriate solvents and reaction conditions.

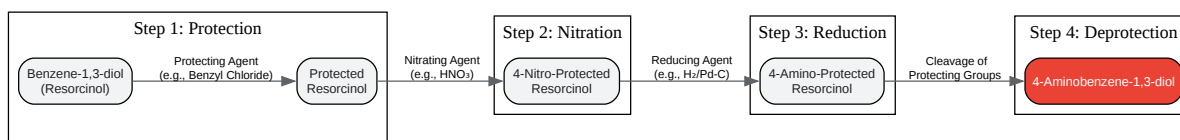
Property	Value (Free Base)	Value (HCl Salt)	Source(s)
Appearance	White to light brown powder	-	[5]
Melting Point	218 °C	220 °C (decomposes)	[5],[4]
Boiling Point	345.2 °C at 760 mmHg	345.2 °C at 760 mmHg	[5],[4]
Density	1.412 g/cm ³	1.412 g/cm ³	[5],[4]
Flash Point	162.6 °C	162.6 °C	[5],[4]

Synthesis and Reaction Mechanisms

The synthesis of **4-Aminobenzene-1,3-diol** typically involves multi-step pathways that leverage common aromatic substitution and functional group transformation reactions. A prevalent strategy involves the reduction of a nitro-substituted precursor, which itself is synthesized through nitration of a protected resorcinol derivative.

General Synthetic Workflow

The synthesis often converges on a key intermediate, a nitrated version of the benzene-1,3-diol core, which is then reduced to yield the final amino group. The choice of starting materials and reagents can impact overall yield, purity, and scalability.[6]



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General synthetic workflow for 4-Aminobenzene-1,3-diol.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for the synthesis of related aminophenols.^{[6][7]}

Step 1: Nitration of Resorcinol

- Dissolve resorcinol in a suitable solvent such as acetic anhydride. This step also serves to protect the hydroxyl groups as acetates, preventing oxidation during nitration.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature and stirring vigorously.^[7]
- After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
- Pour the reaction mixture over crushed ice to precipitate the product, 4-nitroresorcinol diacetate.
- Collect the solid by filtration, wash with cold water, and dry.

Step 2: Hydrolysis of the Acetate Groups

- Suspend the 4-nitroresorcinol diacetate in an acidic solution (e.g., dilute HCl).
- Heat the mixture under reflux until the solid dissolves, indicating the hydrolysis of the acetate groups is complete.
- Cool the solution to allow 4-nitroresorcinol to crystallize.
- Filter, wash with water, and dry the product.

Step 3: Reduction of the Nitro Group

- Dissolve the 4-nitroresorcinol in a solvent like ethanol or water.
- Add a reducing agent, such as sodium dithionite, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.^[6]

- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- If using a metal catalyst, filter it off. If using a chemical reducing agent, perform an appropriate workup to isolate the product.
- Crystallize the crude product from a suitable solvent system to obtain pure **4-Aminobenzene-1,3-diol**.

Applications in Research and Drug Development

The structural motifs within **4-Aminobenzene-1,3-diol**—specifically the electron-rich aromatic ring, the nucleophilic amino group, and the hydrogen-bonding hydroxyl groups—make it a versatile precursor for various pharmacologically active molecules.

- **Scaffold for Bioactive Molecules:** The benzene-1,3-diol (resorcinol) core is present in numerous compounds with biological activity. The addition of an amino group at the 4-position provides a key handle for further chemical modification, allowing for the synthesis of compound libraries for screening.
- **Precursor for Heterocyclic Synthesis:** The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems. For example, derivatives of **4-Aminobenzene-1,3-diol** have been used to synthesize 1,3,4-thiadiazole analogues, which have been investigated for their effects on the central nervous system.^[8]
- **Intermediate in Dye Synthesis:** Aromatic amines are classical precursors for the synthesis of azo dyes through diazotization followed by coupling with an electron-rich partner.^{[7][9]} While a niche application in modern drug development, these reactions highlight the compound's reactivity.
- **Potential in API Synthesis:** The 1,3-diol structure is a key component in the synthesis of several active pharmaceutical ingredients (APIs).^[10] The ability to introduce an amino functionality provides a route to analogues of existing drugs or entirely new chemical entities.

Safety, Handling, and Disposal

Due to the presence of an aromatic amine and phenol-like hydroxyl groups, **4-Aminobenzene-1,3-diol** and its salts must be handled with appropriate caution. While specific GHS classifications for the free base are not universally established, data from closely related compounds suggest it should be treated as a hazardous substance.^[11]

Hazard Identification and GHS Classification

Based on analogous compounds, **4-Aminobenzene-1,3-diol** is expected to carry the following hazards:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.^[3]
- Skin Irritation: Causes skin irritation.^{[3][12]}
- Eye Irritation: Causes serious eye irritation.^{[3][12]}
- Respiratory Irritation: May cause respiratory irritation.^[12]

Personal Protective Equipment (PPE) and Handling

A stringent safety protocol is mandatory when working with this compound.^[11]



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Workflow for the safe handling and disposal of **4-Aminobenzene-1,3-diol**.

- **Engineering Controls:** Always handle the solid powder and concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure.[\[11\]](#)
- **Hand Protection:** Wear chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended.[\[11\]](#)
- **Eye/Face Protection:** Use safety goggles and a face shield, especially when handling the solid.[\[11\]](#)
- **Skin and Body Protection:** A chemical-resistant lab coat is required. Ensure skin is not exposed.
- **Respiratory Protection:** If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator with particulate filters is necessary.[\[11\]](#)

First Aid Measures

In case of exposure, immediate action is critical.[\[12\]](#)

- **Inhalation:** Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
- **Skin Contact:** Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
- **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- **Ingestion:** Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[13\]](#)
- **Disposal:** Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

4-Aminobenzene-1,3-diol is a compound of significant interest due to its versatile chemical nature, which allows it to serve as a foundational building block for more complex molecules. Its synthesis, while requiring careful control of reaction conditions, follows established principles of organic chemistry. For researchers in drug discovery and development, a thorough understanding of its properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory. As the demand for novel chemical entities continues to grow, the strategic use of such versatile intermediates will remain a cornerstone of pharmaceutical innovation.

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